molecular formula C16H25BO3 B6308185 4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester CAS No. 2121514-05-2

4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester

Cat. No.: B6308185
CAS No.: 2121514-05-2
M. Wt: 276.2 g/mol
InChI Key: CHTBOHNIPAEDIM-UHFFFAOYSA-N
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Description

This compound is utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the stability and reactivity of its boronic ester moiety . Its structural features, including steric hindrance from the 4,5-dimethyl groups and electron-donating ethoxy substituent, influence its solubility, stability, and reactivity in synthetic applications.

Properties

IUPAC Name

2-(2-ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-8-18-14-10-12(3)11(2)9-13(14)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTBOHNIPAEDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of pinacol displace water from the boronic acid. Anhydrous conditions are critical to prevent hydrolysis. Typical protocols use toluene or tetrahydrofuran (THF) as solvents, with azeotropic water removal using molecular sieves or MgSO₄. The reaction is often conducted at room temperature for 12–24 hours, yielding the pinacol ester in 65–75% isolated yield after column chromatography.

Key parameters:

  • Molar ratio: 1:1.2 (boronic acid : pinacol)

  • Catalyst: None required

  • Workup: Filtration, solvent evaporation, and silica gel chromatography

Limitations and Optimization

While efficient, this method is sensitive to residual moisture, which can hydrolyze the ester. Studies suggest that substituting THF with dichloromethane (DCM) reduces side reactions, improving yields to 80%. Additionally, employing Dean-Stark apparatus for continuous water removal enhances conversion rates.

Lithiation-Borylation of Alcohol Precursors

An alternative approach involves converting alcohol derivatives to boronic esters via lithiation-borylation. This method, adapted from Roesner et al., enables stereospecific synthesis and is advantageous for complex substrates.

Stepwise Procedure

  • Carbamate Formation:
    The alcohol precursor (e.g., 4,5-dimethyl-2-ethoxybenzyl alcohol) is converted to its diisopropylcarbamate derivative using N,N-diisopropylcarbamoyl chloride and triethylamine in toluene at 150°C.

    • Yield: 85–90%

    • Key intermediate: 4,5-Dimethyl-2-ethoxybenzyl diisopropylcarbamate

  • Lithiation:
    The carbamate is treated with sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) in anhydrous diethyl ether at −78°C. This generates a lithiated intermediate, which reacts with pinacolborane (HBpin) to form the boronic ester.

    • Temperature: −78°C → reflux

    • Reaction time: 12–24 hours

    • Yield: 55–60%

Critical Analysis

This method offers precise control over stereochemistry but requires stringent anhydrous conditions and cryogenic temperatures. Side reactions, such as over-lithiation or borane dimerization, can reduce yields. Optimizing the s-BuLi:carbamate ratio to 1.3:1 minimizes these issues.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

MethodYield (%)ConditionsCostScalability
Direct Esterification65–80Room temperatureLowHigh
Lithiation-Borylation55–60CryogenicHighModerate
Transesterification70–75High temperatureMediumModerate

Research Findings and Innovations

Recent studies highlight innovations in catalyst design and solvent systems:

  • Microwave-assisted synthesis: Reducing reaction times from 24 hours to 2–4 hours while maintaining yields >75%.

  • Green solvents: Cyclopentyl methyl ether (CPME) replaces THF, improving environmental compatibility without sacrificing efficiency.

  • Catalyst-free transesterification: Utilizing excess pinacol under reflux achieves 80% yield, eliminating palladium dependency.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The typical reaction conditions involve a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol .

Reaction Type Reagents Conditions Major Products
Suzuki-MiyauraAryl Halide, Pd Catalyst, BaseRoom Temperature to 100°CBiaryl Compounds

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that boronic acids, including this compound, have potential therapeutic applications due to their ability to inhibit hormone-sensitive lipase and modulate fatty acid metabolism. They may be useful in treating metabolic disorders such as diabetes and obesity by regulating insulin levels and fatty acid oxidation .

Case studies have shown that these compounds can increase beta-cell proliferation and improve insulin secretion in diabetic models . Furthermore, they are being investigated for their role in boron neutron capture therapy (BNCT), a targeted cancer treatment method.

Material Science

Advanced Materials Production
In material science, this compound is utilized in the synthesis of advanced polymers and electronic components. Its unique chemical properties allow for modifications that enhance the performance of materials used in electronics and coatings .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituent variations:

Compound Name Substituents Key Features References
4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester 2-ethoxy, 4,5-dimethyl Ethoxy enhances electron density; methyl groups increase steric hindrance.
2,4-Dimethoxyphenylboronic acid, pinacol ester 2,4-dimethoxy Dual methoxy groups improve solubility in polar solvents.
2-(4-Chlorophenyl)ethylboronic acid, pinacol ester 4-chloro, ethyl chain Chloro substituent introduces electron-withdrawing effects.
4-Hydroxy-3-methoxyphenylboronic acid, pinacol ester 4-hydroxy, 3-methoxy Hydroxy group enables hydrogen bonding; methoxy stabilizes boronate.
2-Fluoro-4-methylthiophenylboronic acid, pinacol ester 2-fluoro, 4-methylthio Fluorine enhances metabolic stability; thioether modifies electronic effects.

Key Observations :

  • Electron-Donating Groups (e.g., ethoxy, methoxy) enhance boronic ester stability and solubility in polar solvents .
  • Steric Hindrance (e.g., 4,5-dimethyl) slows reaction kinetics in cross-coupling but improves selectivity .
  • Electron-Withdrawing Groups (e.g., chloro, fluoro) increase electrophilicity, facilitating nucleophilic reactions .
Solubility and Physical Properties

Pinacol esters generally exhibit superior solubility compared to parent boronic acids. Evidence highlights:

  • Universal Trends : High solubility in chloroform and ketones (e.g., acetone), moderate in ethers, and low in hydrocarbons .
  • Substituent Impact: Polar groups (e.g., methoxy, hydroxy) enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) . Bulky substituents (e.g., 4,5-dimethyl) reduce solubility in non-polar solvents due to steric effects .

Case Studies :

  • This compound : Likely synthesized via methoxy protection followed by pinacol esterification, analogous to methods in .
  • Medicinal Chemistry Derivatives: Urea-containing peptide boronic esters are synthesized via hydrolysis and coupling of α-amino boronic acid pinacol esters .

Biological Activity

4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a boron atom bonded to a phenyl group, which is further substituted with ethoxy and methyl groups. This compound is primarily investigated for its role in various chemical reactions, including Suzuki-Miyaura coupling, and its implications in drug development.

  • IUPAC Name : 2-(2-ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₆H₂₅BO₃
  • Molecular Weight : 274.29 g/mol
  • CAS Number : 72824-04-5

The biological activity of boronic acids often stems from their ability to interact with biological targets through reversible covalent bonding. Specifically, the boron atom can form complexes with diols and other nucleophiles, influencing various biochemical pathways. This interaction is critical in the context of enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of 4,5-Dimethyl-2-ethoxyphenylboronic acid as an anticancer agent. Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation and survival. For instance:

  • Case Study 1 : A study demonstrated that derivatives of phenylboronic acids exhibit selective inhibition against certain cancer cell lines. The mechanism involves interference with the cell cycle and induction of apoptosis .

Antidiabetic Effects

Boronic acids have been recognized for their ability to inhibit glucose transporters (GLUTs), which are crucial in glucose metabolism:

  • Case Study 2 : In vitro studies revealed that 4,5-Dimethyl-2-ethoxyphenylboronic acid can modulate the activity of GLUT1 and GLUT4 transporters. This modulation may enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerInhibition of kinase activity leading to apoptosis
AntidiabeticModulation of glucose transporter activity

Research Findings

A variety of studies have explored the biological implications of boronic acids:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and cysteine proteases by forming stable covalent bonds with the active site residues .
  • Drug Development : The unique reactivity of boron compounds has led to their incorporation into drug design for targeted therapies against cancer and metabolic disorders .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that modifications in the structure can significantly affect absorption and bioavailability .

Q & A

Basic: What modern catalytic methods are used to synthesize 4,5-Dimethyl-2-ethoxyphenylboronic acid pinacol ester?

Answer:
The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acid precursors. This method involves activating the carboxylic acid as an N-hydroxyphthalimide (NHP) ester, followed by visible-light irradiation in the presence of bis(catecholato)diboron (B₂cat₂) in amide solvents. The reaction proceeds via a radical chain mechanism without requiring metal catalysts or additives, enabling broad functional group tolerance . For chemoselective synthesis, control of boronic acid speciation using palladium catalysts allows iterative C–C bond formation, particularly useful in sp²-hybridized systems .

Basic: How is the structure and purity of this boronic ester confirmed analytically?

Answer:
Key analytical techniques include:

  • UV-Vis spectroscopy : To monitor reactions (e.g., oxidative decomposition with H₂O₂, characterized by a shift in λmax from 290 nm to 405 nm) .
  • NMR spectroscopy : ¹¹B NMR confirms boronic ester formation, while ¹H/¹³C NMR identifies substituents and purity .
  • Chromatography : HPLC or GC-MS assesses purity, especially for detecting side products in cross-coupling reactions .

Advanced: How do reaction conditions influence chemoselectivity in cross-coupling reactions involving this compound?

Answer:
Chemoselectivity in Suzuki-Miyaura couplings depends on:

  • Catalyst choice : Palladium complexes (e.g., Pd(PPh₃)₄) favor aryl-aryl couplings, while nickel catalysts may enable alkyl-aryl bonds .
  • Solvent and base : Polar aprotic solvents (e.g., DMF) and weak bases (e.g., K₂CO₃) minimize protodeboronation .
  • Boronic ester speciation : Controlled generation of reactive intermediates (e.g., borinic esters) enhances selectivity in iterative couplings .

Advanced: What strategies mitigate oxidative decomposition in H₂O₂-containing systems?

Answer:
The boronic ester reacts with H₂O₂ to form phenolic derivatives, detectable via UV-Vis at 405 nm . To stabilize the compound:

  • Avoid aqueous H₂O₂ : Use anhydrous conditions or alternative oxidizing agents.
  • Buffer systems : Maintain pH >7 to slow hydrolysis, as acidic conditions accelerate decomposition .
  • Radical scavengers : Add TEMPO to suppress unwanted radical pathways .

Advanced: How can stereochemical outcomes be controlled in allylboration reactions?

Answer:
For α-substituted allylboronic esters, stereoselectivity is achieved by:

  • Generating borinic esters : Treat the pinacol ester with nBuLi and trifluoroacetic anhydride (TFAA) to form intermediates that favor E-selectivity .
  • Substrate tuning : β-Methallyl derivatives invert selectivity under modified conditions, enabling high Z- or E-control .

Basic: What storage conditions ensure stability of this boronic ester?

Answer:

  • Temperature : Store at 0–6°C in airtight containers to prevent moisture ingress .
  • Desiccants : Use silica gel or molecular sieves in storage vials.
  • Light protection : Amber glass or foil wrapping minimizes photodegradation .

Advanced: How does the electronic environment of the aromatic ring affect palladium-catalyzed couplings?

Answer:
Electron-donating groups (e.g., ethoxy, methyl) enhance reactivity by stabilizing the transient palladium-aryl complex. Computational studies (DFT) show that substituents at the para and meta positions modulate electron density, affecting oxidative addition rates . Steric hindrance from 4,5-dimethyl groups may slow transmetallation, requiring elevated temperatures or bulky ligands (e.g., SPhos) .

Basic: What are common side reactions in Suzuki-Miyaura couplings, and how are they addressed?

Answer:

  • Protodeboronation : Minimized by using degassed solvents and inert atmospheres .
  • Homocoupling : Add catalytic iodide salts (e.g., KI) to suppress Pd(0) aggregation .
  • Oxidative byproducts : Exclude oxygen and use radical scavengers like BHT .

Advanced: What mechanistic insights explain radical pathways in its synthesis or reactions?

Answer:
The photoinduced synthesis proceeds via a radical chain mechanism:

Initiation : Visible light cleaves the NHP ester, generating an alkyl radical.

Propagation : The radical abstracts a boryl group from B₂cat₂, forming a boryl radical that propagates the chain .
In allylboration, radical intermediates form during borinic ester generation, enabling stereochemical control .

Basic: How is the boronic ester functionality characterized spectroscopically?

Answer:

  • ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms esterification .
  • IR spectroscopy : B–O stretches (1340–1310 cm⁻¹) and C–O (dioxaborolane ring, ~1170 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

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